molecular formula C20H15Br2N3O5S B11517591 6-bromo-N-({2-[2-(4-bromophenoxy)propanoyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-({2-[2-(4-bromophenoxy)propanoyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11517591
M. Wt: 569.2 g/mol
InChI Key: GODYYDOXMKIZSL-UHFFFAOYSA-N
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Description

N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-BROMOPHENOXY)PROPANAMIDE is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of bromine atoms and a chromen-2-one core, which is known for its diverse biological activities

Preparation Methods

The synthesis of N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-BROMOPHENOXY)PROPANAMIDE involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

    Formation of the chromen-2-one core: This step involves the cyclization of a suitable precursor to form the chromen-2-one structure. Common reagents used in this step include bromine and acetic acid.

    Introduction of the formamido group: The formamido group is introduced through a formylation reaction, using formic acid or formamide as the reagent.

    Thioylation: The thioyl group is introduced using a thiol reagent, such as thiourea, under acidic conditions.

    Coupling with 4-bromophenoxypropane: The final step involves the coupling of the intermediate with 4-bromophenoxypropane, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-BROMOPHENOXY)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-BROMOPHENOXY)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-BROMOPHENOXY)PROPANAMIDE exerts its effects involves interaction with specific molecular targets. The chromen-2-one core is known to interact with enzymes involved in oxidative stress pathways, leading to the modulation of cellular redox states. Additionally, the compound may induce apoptosis through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-BROMOPHENOXY)PROPANAMIDE can be compared with other chromen derivatives, such as:

These comparisons highlight the unique structural features of N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-BROMOPHENOXY)PROPANAMIDE, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H15Br2N3O5S

Molecular Weight

569.2 g/mol

IUPAC Name

6-bromo-N-[[2-(4-bromophenoxy)propanoylamino]carbamothioyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H15Br2N3O5S/c1-10(29-14-5-2-12(21)3-6-14)17(26)24-25-20(31)23-18(27)15-9-11-8-13(22)4-7-16(11)30-19(15)28/h2-10H,1H3,(H,24,26)(H2,23,25,27,31)

InChI Key

GODYYDOXMKIZSL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NNC(=S)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O)OC3=CC=C(C=C3)Br

Origin of Product

United States

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